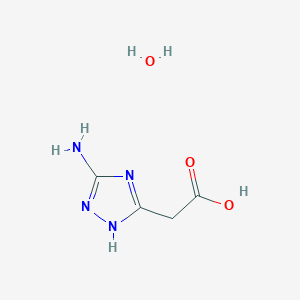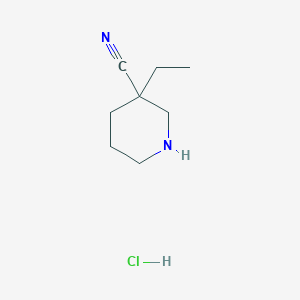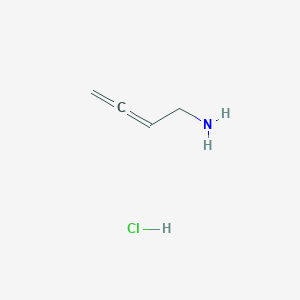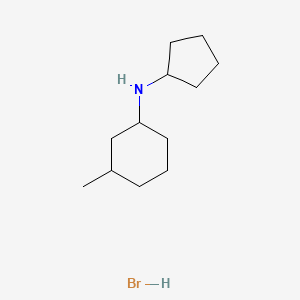
(3-Methyloxan-4-yl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
The IUPAC name for “(3-Methyloxan-4-yl)methanamine” is (3-methyltetrahydro-2H-pyran-4-yl)methanamine . The InChI code for this compound is 1S/C7H15NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-5,8H2,1H3 .Physical And Chemical Properties Analysis
“(3-Methyloxan-4-yl)methanamine” has a molecular weight of 129.2. It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related derivatives have been synthesized and evaluated for their photocytotoxic properties. These complexes exhibit remarkable photocytotoxicity under red light, causing cell death via apoptosis through the generation of reactive oxygen species. This property is leveraged in cellular imaging and as a potential therapeutic approach in cancer treatment, where specific activation by light offers targeted action against cancer cells (Basu et al., 2014).
Synthesis of Heterocyclic Schiff Bases for Anticonvulsant Activity
Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for their anticonvulsant activity. The structural characterization and efficacy of these compounds in seizures protection suggest potential applications in the development of new anticonvulsant drugs. This research provides a foundation for further exploration of such compounds in medicinal chemistry (Pandey & Srivastava, 2011).
Antimicrobial Activities of Quinoline Derivatives
The design and synthesis of new quinoline derivatives carrying the 1,2,3-triazole moiety have been explored for their potential as antimicrobial agents. These compounds have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential application in combating infectious diseases (Thomas, Adhikari, & Shetty, 2010).
Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes
Quinazoline-based ruthenium complexes have been synthesized and employed in efficient transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This research has implications for the development of new catalytic systems in organic synthesis (Karabuğa et al., 2015).
Novel Serotonin 5-HT1A Receptor-Biased Agonists
The development of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors has been explored, with significant findings in their potential as antidepressant drug candidates. These compounds exhibit high selectivity and robust antidepressant-like activity, providing a promising avenue for therapeutic intervention in depression (Sniecikowska et al., 2019).
Mecanismo De Acción
Target of Action
It is structurally similar to methenamine , which targets bacteria in the urinary tract .
Mode of Action
Like methenamine , (3-Methyloxan-4-yl)methanamine may also work by getting hydrolyzed to formaldehyde in an acidic environment (pH<6) . Formaldehyde is highly bactericidal .
Biochemical Pathways
Methenamine, a related compound, acts by releasing formaldehyde that denatures bacterial proteins and nucleic acids, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
Methenamine, a related compound, is known to have antibacterial effects, particularly in the urinary tract .
Action Environment
Environmental factors such as pH can significantly influence the action of (3-Methyloxan-4-yl)methanamine. For instance, methenamine, a related compound, is only effective in acidic environments (pH<6), where it is hydrolyzed to formaldehyde .
Safety and Hazards
Propiedades
IUPAC Name |
(3-methyloxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEBROTUBZVEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)



![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)







